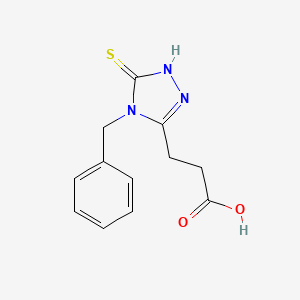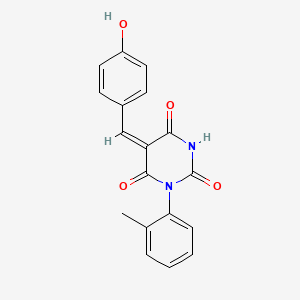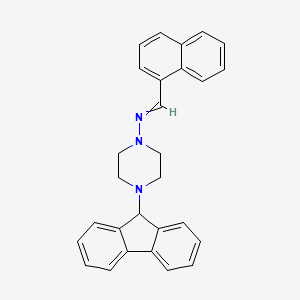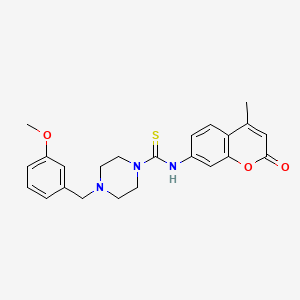![molecular formula C16H13BrFNO B4852459 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one](/img/structure/B4852459.png)
1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one
Vue d'ensemble
Description
1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one, also known as BF4, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a derivative of chalcone, which is a natural compound found in many plants. BF4 has been synthesized in the laboratory using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one has also been shown to inhibit the activity of histone deacetylases, which are proteins involved in the regulation of gene expression. Additionally, 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one has been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one inhibits the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one has also been shown to have antimicrobial activity against various bacterial and fungal strains. In vivo studies have shown that 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one has anti-inflammatory properties and can reduce inflammation in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the dosage and concentration of 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one used in lab experiments to ensure its safety and efficacy.
Orientations Futures
There are several future directions for the study of 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one, including the development of new synthetic methods for 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields. Additionally, further studies are needed to determine the optimal dosage and concentration of 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one for its various applications and to evaluate its safety and efficacy in vivo. Overall, 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one has great potential for the development of new drugs, materials, and technologies, and further research in this area is warranted.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. In materials science, 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, 1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one has been used as a key intermediate for the synthesis of various natural products and pharmaceuticals.
Propriétés
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[(4-fluorophenyl)methylamino]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO/c17-14-5-3-13(4-6-14)16(20)9-10-19-11-12-1-7-15(18)8-2-12/h1-10,19H,11H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTWDIPWXARMFG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC=CC(=O)C2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN/C=C/C(=O)C2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-bromophenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-3-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxyphenyl]-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B4852380.png)

![3-chloro-N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]propanamide](/img/structure/B4852405.png)


![methyl 3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4852424.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4852437.png)


![N-[4-(cyanomethyl)phenyl]-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4852443.png)
![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(4-ethylphenyl)(thiourea)]](/img/structure/B4852455.png)

![4-[4-(2-amino-2-oxoethoxy)phenyl]-N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4852468.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4852481.png)